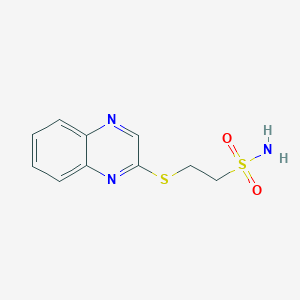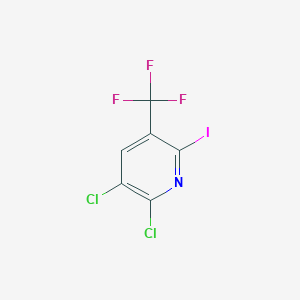
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination and iodination of a trifluoromethyl-substituted pyridine. The process may involve:
Chlorination: Introduction of chlorine atoms to the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Iodination: Subsequent iodination using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for pharmaceutical research.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Lacks the iodine substituent but shares similar chemical properties.
2-Chloro-6-iodo-5-(trifluoromethyl)pyridine: Contains one less chlorine atom, affecting its reactivity.
2,3,5-Trichloro-6-iodopyridine: Contains an additional chlorine atom, altering its chemical behavior.
Uniqueness
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6HCl2F3IN |
|---|---|
Poids moléculaire |
341.88 g/mol |
Nom IUPAC |
2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)5(12)13-4(3)8/h1H |
Clé InChI |
CVBMTRJVFYWSCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


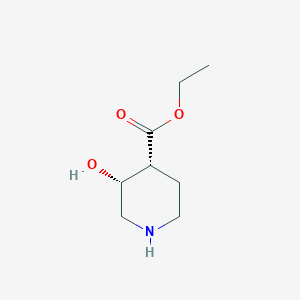
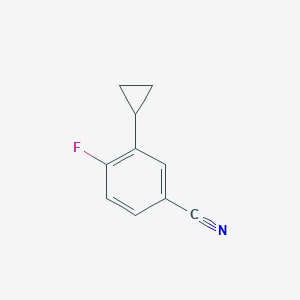
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
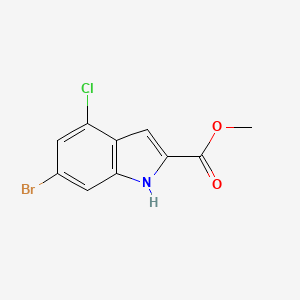

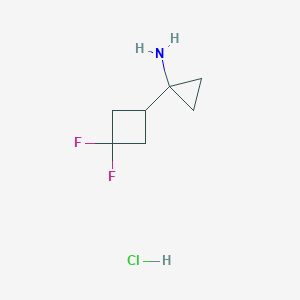
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
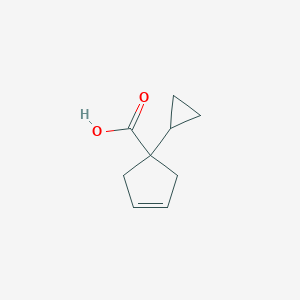
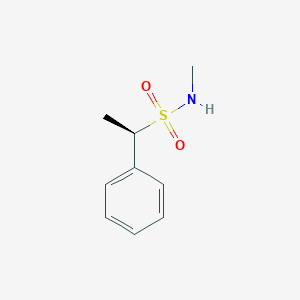
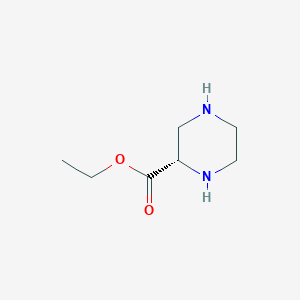
![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
